Z-Ile-ONp

描述

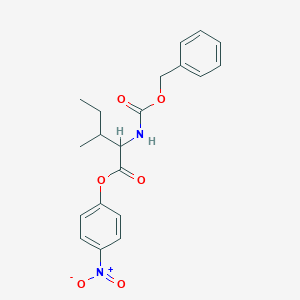

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-nitrophenyl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-3-14(2)18(21-20(24)27-13-15-7-5-4-6-8-15)19(23)28-17-11-9-16(10-12-17)22(25)26/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)/t14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDZCCJYUBNBMK-KSSFIOAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130-99-6 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-nitrophenyl N-[(benzyloxy)carbonyl]-L-isoleucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Principle and Application of Z-Ile-ONp as a Chromogenic Protease Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles, experimental applications, and data interpretation related to the use of Z-Ile-ONp as a chromogenic substrate for protease activity assays. While this compound is a specific molecule, the principles outlined herein are broadly applicable to a class of N-benzyloxycarbonyl (Z) protected amino acid ortho-nitrophenyl (ONp) or para-nitrophenyl (pNp) ester substrates used in enzyme kinetics and inhibitor screening.

Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

The foundational principle of a this compound-based protease assay lies in the enzymatic cleavage of a specific peptide bond, leading to the release of a chromogenic product. The this compound substrate is composed of three key moieties:

-

Z (Benzyloxycarbonyl) group: An N-terminal protecting group for the amino acid.

-

Ile (Isoleucine): The specific amino acid residue that is recognized by the protease at the P1 position (the amino acid N-terminal to the scissile bond).

-

ONp (ortho-nitrophenyl) ester: The chromogenic leaving group.

In its intact form, this compound is a colorless compound. However, in the presence of a protease with specificity for cleaving at the C-terminus of an isoleucine residue, the ester bond is hydrolyzed. This enzymatic reaction releases ortho-nitrophenol, which, under alkaline pH conditions, forms the ortho-nitrophenolate anion, a distinct yellow-colored compound. The intensity of this yellow color, which can be quantified by measuring its absorbance at approximately 405-420 nm, is directly proportional to the amount of product formed and thus to the activity of the protease.

Potential Target Proteases for this compound

The utility of this compound as a substrate is determined by the specificity of the protease being investigated. Several proteases are known to cleave at the C-terminal side of isoleucine residues, making them potential candidates for assays utilizing this substrate.

-

Chymotrypsin: While chymotrypsin primarily cleaves after large hydrophobic and aromatic amino acids like phenylalanine, tyrosine, and tryptophan, it also exhibits secondary cleavage activity after other residues, including isoleucine.[1]

-

Human Neutrophil Elastase (HNE): This serine protease, found in neutrophils, shows a preference for cleaving after small aliphatic amino acids, including valine, alanine, and isoleucine.

-

Thermolysin: A thermostable metalloproteinase, thermolysin preferentially cleaves at the N-terminus of bulky and aromatic amino acids, with isoleucine being one of its preferred residues.

Quantitative Data Presentation

| Substrate | Enzyme | Km (mM) | Vmax (relative) | Reference Conditions |

| Z-Ala-pNp | Subtilisin | 1.3 | 1.0 | pH 8.0, 25°C |

| Z-Gly-pNp | Subtilisin | 5.6 | 0.05 | pH 8.0, 25°C |

| Z-Phe-pNp | Chymotrypsin | 0.12 | 100 | pH 7.8, 25°C |

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 1.72 | 0.46 µmol/min | 0.1 M Tris buffer, pH 8.6, 37°C |

| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Human Neutrophil Elastase | - | - | kcat/Km = 120,000 M-1s-1 |

Note: Data is compiled from various sources and should be considered illustrative. pNp (p-nitrophenyl) and pNA (p-nitroanilide) are analogous chromogenic leaving groups to ONp.

Detailed Experimental Protocol

The following is a generalized protocol for a colorimetric protease assay using a substrate like this compound. This protocol can be adapted and optimized for specific proteases and experimental goals.

4.1. Materials

-

Protease of interest (e.g., Chymotrypsin, Elastase)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Substrate Solvent (e.g., DMSO or ethanol)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-420 nm

-

96-well microplate or cuvettes

-

Protease inhibitor (for negative controls)

4.2. Reagent Preparation

-

Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal range for the protease being studied.

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

-

Enzyme Working Solutions: Prepare a series of dilutions of the protease in the assay buffer to determine the optimal enzyme concentration for the assay.

-

Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentrations. For kinetic studies, a range of concentrations bracketing the expected Km value should be prepared.

4.3. Assay Procedure

-

Plate Setup: Add a defined volume of assay buffer to each well of the microplate.

-

Enzyme Addition: Add a small volume of the protease working solution to the appropriate wells. Include wells with no enzyme as a negative control to measure substrate auto-hydrolysis.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding the substrate working solution to each well.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405-420 nm over time. Take readings at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

4.4. Data Analysis

-

Calculate Initial Velocity (V₀): Plot absorbance versus time for each reaction. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Determine Kinetic Parameters: To determine Km and Vmax, perform the assay with varying substrate concentrations and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Applications in Research and Drug Development

Assays utilizing chromogenic substrates like this compound are invaluable tools in several areas of scientific research and drug development:

-

Enzyme Characterization: Determining the substrate specificity and kinetic parameters of newly discovered or engineered proteases.

-

High-Throughput Screening (HTS): Screening large compound libraries to identify potential protease inhibitors. The simplicity and continuous nature of the assay make it well-suited for automated HTS platforms.

-

Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of identified lead compounds.

-

Diagnostic Development: In some cases, the activity of specific proteases can serve as a biomarker for disease. Chromogenic assays can be adapted for the quantitative measurement of such activity in biological samples.

Conclusion

The this compound substrate, and its class of related chromogenic substrates, provide a robust and straightforward method for the quantitative assessment of protease activity. The core principle of enzymatic hydrolysis leading to a measurable color change allows for real-time kinetic analysis, making it a powerful tool for fundamental enzymology, drug discovery, and diagnostics. By understanding the principles outlined in this guide, researchers can effectively design, execute, and interpret experiments to further our understanding of protease function in health and disease.

References

Z-Ile-ONp: A Technical Guide for its Application in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-ONp, chemically known as N-Benzyloxycarbonyl-L-isoleucine 4-nitrophenyl ester, is a valuable chromogenic substrate in the field of biochemistry, primarily utilized for the detection and kinetic analysis of proteolytic enzymes. Its utility lies in the scissile p-nitrophenyl ester bond which, upon enzymatic cleavage, releases the yellow-colored p-nitrophenolate anion. The rate of formation of this colored product can be conveniently monitored spectrophotometrically, providing a direct measure of enzyme activity. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and a summary of relevant kinetic data.

Core Principles and Applications

The fundamental application of this compound is in colorimetric assays to determine the activity of proteases that exhibit specificity for large hydrophobic amino acid residues at the P1 position of their substrates. The benzyloxycarbonyl (Z) group serves as a protecting group for the amino terminus of the isoleucine residue, while the p-nitrophenyl (ONp) group acts as an excellent leaving group upon hydrolysis.

The primary enzyme studied using this compound is α-chymotrypsin , a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) and large hydrophobic residues like isoleucine. The isoleucine side chain of this compound fits well into the S1 specificity pocket of chymotrypsin, facilitating efficient catalysis.

Beyond chymotrypsin, the specificity of this compound for other proteases should be empirically determined. While it is a potential substrate for other chymotrypsin-like serine proteases, its utility for enzymes with different specificities, such as trypsin (prefers basic residues), elastase (prefers small, neutral residues), or papain (a cysteine protease with broader specificity), is expected to be limited.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-isoleucine 4-nitrophenyl ester | N/A |

| Synonyms | This compound, N-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester | N/A |

| Molecular Formula | C₂₀H₂₂N₂O₆ | N/A |

| Molecular Weight | 386.4 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. | N/A |

Kinetic Parameters of Chymotrypsin with p-Nitrophenyl Ester Substrates

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| N-acetyl-L-Trp-p-nitrophenol | 31 | 0.002 | 15,500,000 |

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution:

-

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Procedure: Weigh a precise amount of this compound powder and dissolve it in the chosen solvent to a final concentration of 10-50 mM. Store the stock solution at -20°C, protected from light and moisture.

2. α-Chymotrypsin Stock Solution:

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer, such as 1 mM HCl, to maintain stability.

-

Procedure: Dissolve lyophilized α-chymotrypsin in cold 1 mM HCl to a concentration of 1-10 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Assay Buffer:

-

A common buffer for chymotrypsin assays is Tris-HCl. The pH optimum for chymotrypsin activity is typically between 7.5 and 8.5.

-

Procedure: Prepare an 80 mM Tris-HCl buffer containing 100 mM CaCl₂. Adjust the pH to 7.8 at 25°C. Calcium ions are often included as they can enhance the stability of the enzyme.

II. Chymotrypsin Activity Assay Protocol

This protocol describes a continuous spectrophotometric assay to measure the activity of α-chymotrypsin using this compound as a substrate.

1. Reaction Setup:

-

Set up a series of reactions in a 96-well microplate or in individual cuvettes.

-

Prepare a reaction mixture containing the assay buffer and the desired final concentration of this compound. To do this, dilute the this compound stock solution into the assay buffer. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤ 1%) to avoid inhibiting the enzyme.

-

The final substrate concentration should ideally be varied to determine the Michaelis-Menten kinetics, with concentrations spanning below and above the expected Km value. A starting point could be a range from 0.01 mM to 1 mM.

-

Include a blank control for each substrate concentration containing the assay buffer and substrate, but no enzyme, to account for any non-enzymatic hydrolysis of this compound.

2. Enzyme Addition and Measurement:

-

Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of a freshly diluted α-chymotrypsin solution to the reaction mixture. The final enzyme concentration will depend on the specific activity of the enzyme preparation and the substrate concentration, but a starting point could be in the range of 1-10 µg/mL.

-

Immediately start monitoring the increase in absorbance at 405-410 nm over time using a spectrophotometer or microplate reader. The extinction coefficient of p-nitrophenol under alkaline conditions (pH > 7) is approximately 18,000 M⁻¹cm⁻¹.

3. Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (moles/min) using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of p-nitrophenol, c is the concentration, and l is the path length of the cuvette or well.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

-

Calculate the catalytic constant (kcat) from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

Visualizations

Enzymatic Hydrolysis of this compound by Chymotrypsin

Caption: The ping-pong mechanism of this compound hydrolysis by chymotrypsin.

Experimental Workflow for Chymotrypsin Activity Assay

Caption: A stepwise workflow for determining chymotrypsin activity using this compound.

Conclusion

This compound is a robust and convenient chromogenic substrate for the continuous monitoring of α-chymotrypsin activity and for the screening of its inhibitors. The straightforward spectrophotometric assay allows for high-throughput applications in drug discovery and detailed kinetic characterization in basic research. While its specificity is primarily directed towards chymotrypsin and related proteases, empirical validation is necessary when exploring its use with other enzymes. The detailed protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this compound in a variety of biochemical applications.

References

An In-depth Technical Guide to the Mechanism of Action of Z-Ile-ONp

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ile-ONp, or N-benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester, is a synthetic chromogenic substrate primarily utilized for the in vitro characterization of serine proteases, most notably chymotrypsin. Its mechanism of action is centered on its enzymatic hydrolysis by chymotrypsin, which cleaves the ester bond linking the isoleucine derivative to the p-nitrophenyl group. This cleavage releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. This guide provides a detailed overview of the molecular mechanism, kinetic parameters of related substrates, a comprehensive experimental protocol for its use in chymotrypsin assays, and visual representations of the underlying biochemical processes.

Core Mechanism of Action: Enzymatic Hydrolysis by Chymotrypsin

This compound serves as a substrate for chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to bulky, hydrophobic amino acid residues such as tryptophan, tyrosine, phenylalanine, and leucine. Isoleucine, present in this compound, also fits this substrate specificity.

The hydrolysis of this compound by chymotrypsin follows a well-established two-step "ping-pong" mechanism characteristic of serine proteases[1]:

-

Acylation: The serine residue (Ser-195) in the catalytic triad (Ser-195, His-57, Asp-102) of chymotrypsin acts as a nucleophile, attacking the carbonyl carbon of the ester bond in this compound. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, leading to the release of the p-nitrophenolate anion and the formation of a covalent acyl-enzyme intermediate, where the Z-isoleucyl group is attached to Ser-195.

-

Deacylation: A water molecule enters the active site and, activated by His-57, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This regenerates the active enzyme and releases the Z-L-isoleucine product.

The release of p-nitrophenol, which has a distinct yellow color and absorbs light maximally around 400-410 nm, allows for the continuous monitoring of the enzymatic reaction rate.

Quantitative Data: Kinetic Parameters of Related Chymotrypsin Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| N-acetyl-L-tryptophan p-nitrophenyl ester | 0.002 | 31 | 15,500,000 | pH 7.9, 25°C |

| N-acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 275,714 | pH 7.9, 25°C |

| N-benzoyl-L-tyrosine p-nitroanilide | - | - | - | General Substrate |

Data for N-acetyl-L-tryptophan p-nitrophenyl ester and N-acetyl-L-tyrosine ethyl ester are from studies on chymotrypsin cleavage at 25°C and pH 7.9.

Experimental Protocols

The following is a detailed protocol for a chymotrypsin activity assay using this compound, adapted from standard procedures for similar chromogenic substrates.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (N-benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving this compound

-

Spectrophotometer capable of measuring absorbance at 410 nm

-

96-well microplate or quartz cuvettes

Solution Preparation

-

Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in the assay buffer.

-

This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-100 mM. This stock solution should be stored at -20°C.

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.

Assay Procedure

-

Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentrations for the assay. It is recommended to test a range of substrate concentrations to determine the Km.

-

Reaction Setup:

-

For a 96-well plate format, add 180 µL of the substrate working solution to each well.

-

For a cuvette-based assay, add an appropriate volume of the substrate working solution (e.g., 900 µL for a 1 mL final volume).

-

-

Pre-incubation: Pre-incubate the substrate solution at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate Reaction: Add 20 µL (for a 96-well plate) or 100 µL (for a cuvette) of the diluted chymotrypsin solution to initiate the reaction. Mix gently.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 410 nm over time using the spectrophotometer's kinetic mode. Record data points every 15-30 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (ε of p-nitrophenol at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat by dividing Vmax by the enzyme concentration.

-

Visualizations

Signaling Pathway of this compound Hydrolysis

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

Experimental Workflow for Chymotrypsin Assay

Caption: Workflow for a chymotrypsin kinetic assay using this compound.

Logical Relationship of Chymotrypsin Catalysis

Caption: The catalytic triad of chymotrypsin and its interaction with the substrate.

Conclusion

This compound is a valuable tool for the specific and sensitive in vitro assay of chymotrypsin activity. Its mechanism of action, involving enzymatic hydrolysis and the release of a chromogenic product, allows for straightforward kinetic analysis. While direct kinetic parameters for this compound are not extensively published, data from analogous substrates provide a reliable framework for its application. The provided experimental protocol and visual diagrams offer a comprehensive guide for researchers and drug development professionals seeking to utilize this compound in their studies of serine protease function and inhibition. The absence of evidence for its use in direct cell signaling studies suggests its primary utility remains in biochemical and enzymatic characterization.

References

Z-Ile-ONp: A Chromogenic Substrate for Protease Activity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protease research and drug development, the use of sensitive and specific substrates is paramount for the accurate determination of enzyme activity. Chromogenic substrates, which release a colored molecule upon enzymatic cleavage, offer a straightforward and continuous method for monitoring protease kinetics. This technical guide provides an in-depth overview of the chromogenic protease substrate Z-Ile-ONp (Nα-Benzyloxycarbonyl-L-isoleucine o-nitrophenyl ester). While specific kinetic data for this compound is not extensively available in public literature, this guide will leverage data from analogous Z-protected amino acid nitrophenyl esters and related substrates to provide a comprehensive resource for its application in the laboratory.

This compound is designed as a substrate for proteases that exhibit a preference for cleavage at the C-terminal side of large hydrophobic amino acid residues, such as isoleucine. Bovine α-chymotrypsin is a well-characterized serine protease known to hydrolyze peptide bonds C-terminal to tyrosine, phenylalanine, tryptophan, and leucine, with secondary activity towards methionine and isoleucine.[1] Therefore, this compound is a potential substrate for chymotrypsin and other chymotrypsin-like proteases. The enzymatic hydrolysis of this compound releases o-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically.

Principle of Detection

The fundamental principle behind the use of this compound in protease assays is the enzymatic cleavage of the ester bond linking the isoleucine residue to the o-nitrophenyl (ONp) group. In its intact form, the substrate is colorless. Upon hydrolysis by a suitable protease, the free o-nitrophenol is released, which, under alkaline conditions, forms the yellow-colored o-nitrophenolate ion. The rate of formation of this colored product is directly proportional to the enzymatic activity and can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 410 nm.

Quantitative Data: Kinetic Parameters of Analogous Substrates

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Z-Lys-pNA | Trypsin | 0.333 ± 0.025 | 0.517 ± 0.014 | 1391 ± 72 | [2][3] |

| Z-Lys-pNP | Trypsin | - | 561 ± 104 (k3) | - | [2] |

| MeO-Suc-Arg-Pro-Tyr-pNA | Chymotrypsin | - | - | - | [4] |

| N-benzoyl-L-alanine methyl ester | α-Chymotrypsin | - | - | - | [5] |

Note: The data presented is for analogous substrates and different enzymes and should be used for comparative and estimation purposes only. Experimental determination of the kinetic parameters for this compound with the specific protease of interest is highly recommended.

Experimental Protocols

This section provides a detailed methodology for a typical protease assay using a chromogenic substrate like this compound. This protocol can be adapted for various proteases that cleave after isoleucine.

I. Reagent Preparation

-

Assay Buffer: A common buffer for chymotrypsin-like proteases is 100 mM Tris-HCl, pH 8.3, containing 10 mM CaCl2.[4] The buffer should be prepared with high-purity water and filtered before use. The optimal pH and buffer composition may vary depending on the specific protease being assayed and should be determined empirically.

-

Substrate Stock Solution: Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The concentration of the stock solution should be high enough to allow for dilution into the assay buffer without introducing a high percentage of organic solvent, which could inhibit the enzyme. A typical stock concentration is 10-20 mM. Store the stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer that ensures its stability. For chymotrypsin, a common storage buffer is 1 mM HCl.[4] Immediately before the assay, dilute the enzyme stock to the desired working concentration in the assay buffer. It is advisable to include a stabilizing agent like 0.1% bovine serum albumin (BSA) or 0.1% Carbowax 6000 to prevent enzyme adsorption to surfaces, especially at low concentrations.[4]

-

Stopping Reagent (for endpoint assays): A 20% acetic acid solution can be used to stop the enzymatic reaction.[4]

II. Assay Procedure (Kinetic Assay)

This procedure is designed for a 96-well microplate format but can be adapted for cuvettes.

-

Prepare the Reaction Plate:

-

Add the desired volume of assay buffer to each well.

-

Add the appropriate volume of the working enzyme solution to the sample wells. For a negative control, add the same volume of assay buffer or a heat-inactivated enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the working substrate solution to each well to initiate the reaction. The final volume in each well should be consistent. Mix the contents of the wells thoroughly, avoiding the introduction of air bubbles.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm using a microplate reader in kinetic mode.[4] Record data points at regular intervals (e.g., every 30 seconds) for a period sufficient to obtain a linear initial velocity.

III. Data Analysis

-

Calculate the Initial Velocity (v0): Plot the absorbance values against time for each reaction. The initial velocity is the slope of the linear portion of this curve (ΔA/min).

-

Convert Absorbance to Product Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for o-nitrophenol under the specific assay conditions (pH, buffer) needs to be determined or obtained from the literature.

-

Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound by a protease.

Experimental Workflow for a Chromogenic Protease Assay

Caption: A typical workflow for a kinetic chromogenic protease assay.

Chymotrypsin Signaling via Protease-Activated Receptors (PARs)

Caption: Chymotrypsin activates PAR2, leading to downstream signaling.[6]

Conclusion

This compound serves as a valuable tool for the investigation of proteases with a specificity for large hydrophobic residues at the P1 site. Although direct kinetic data for this specific substrate is limited, by understanding the principles of chromogenic assays and referencing data from analogous compounds, researchers can effectively design and execute experiments to characterize enzyme activity, screen for inhibitors, and elucidate biological pathways. The detailed protocols and visual workflows provided in this guide offer a solid foundation for the successful application of this compound in protease research and drug development.

References

- 1. Chymotrypsin [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. Kinetic anomalies in chymotryptic hydrolyses of p-nitrophenyl acetate and N-benzoyl-L-alanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Z-Ile-ONp for Detecting Protease Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester (Z-Ile-ONp), a chromogenic substrate for the detection of protease activity. This document details the core principles of its mechanism, experimental protocols for key proteases, and a compilation of relevant kinetic data to support researchers in their experimental design and data interpretation.

Core Principles and Mechanism of Action

This compound belongs to the class of N-protected amino acid p-nitrophenyl esters, which serve as valuable tools for the continuous colorimetric monitoring of protease activity. The fundamental principle of this assay lies in the enzymatic cleavage of the ester bond linking the amino acid (isoleucine) to the p-nitrophenyl (pNP) group.

The substrate itself, this compound, is a colorless compound. However, upon hydrolysis by a protease with appropriate substrate specificity, it releases p-nitrophenol (pNP). Under alkaline or neutral pH conditions, p-nitrophenol is ionized to the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[1] The rate of p-nitrophenolate formation is directly proportional to the enzymatic activity of the protease, allowing for a quantitative measurement of the enzyme's catalytic efficiency.

The general reaction mechanism is a two-step process characteristic of many serine proteases, such as chymotrypsin and neutrophil elastase.[2][3] The first step involves the formation of a covalent acyl-enzyme intermediate, with the release of the p-nitrophenol molecule. In the second, slower step, this intermediate is hydrolyzed by water, regenerating the free enzyme and releasing the N-protected amino acid.

Data Presentation: Comparative Kinetic Parameters

The efficiency of a protease in hydrolyzing a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). While specific kinetic data for this compound is not extensively reported, the following tables summarize kinetic parameters for the hydrolysis of structurally similar p-nitrophenyl ester substrates by chymotrypsin and neutrophil elastase. This data provides a valuable reference for understanding the expected enzymatic behavior.

Table 1: Kinetic Parameters for Chymotrypsin with p-Nitrophenyl Ester Substrates

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| p-Nitrophenyl Acetate | 0.1 - 1.0 | 0.02 - 0.2 | 20 - 200 | 7.8 | 25 | [4] |

| N-acetyl-L-tyrosine p-nitrophenyl ester | 0.02 - 0.1 | 10 - 50 | 1 x 10⁵ - 5 x 10⁵ | 7.8 | 25 | [5] |

| N-benzoyl-L-alanine methyl ester | 1.0 - 5.0 | 10 - 30 | 2 x 10³ - 3 x 10⁴ | 7.8 | 25 | [4] |

Table 2: Kinetic Parameters for Neutrophil Elastase with p-Nitroanilide Substrates

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| MeOSuc-Ala-Ala-Pro-Val-pNA | 200 - 500 | 10 - 30 | 2 x 10⁴ - 1.5 x 10⁵ | 8.0 | 25 | [1][6] |

| Suc-Ala-Ala-Pro-Phe-pNA | 50 - 150 | 5 - 15 | 3 x 10⁴ - 3 x 10⁵ | 7.5 | 37 | [2][7] |

Note: Data for p-nitroanilide (pNA) substrates are included for neutrophil elastase as they are more commonly reported and structurally analogous in their chromogenic leaving group.

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using a chromogenic substrate like this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Chymotrypsin Activity Assay

Materials:

-

α-Chymotrypsin from bovine pancreas

-

This compound (or a suitable p-nitrophenyl ester substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate or quartz cuvettes

Procedure:

-

Prepare a stock solution of the substrate: Dissolve this compound in DMSO to a final concentration of 10-20 mM.

-

Prepare the working substrate solution: Dilute the stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 0.1 - 2 mM). The optimal concentration should be determined experimentally and is ideally around the K_m value.

-

Prepare the enzyme solution: Dissolve α-chymotrypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl) to the desired stock concentration. Immediately before the assay, dilute the enzyme in the Tris-HCl assay buffer to the final working concentration.

-

Assay Setup:

-

Add the appropriate volume of the working substrate solution to each well or cuvette.

-

Equilibrate the substrate solution to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the diluted enzyme solution.

-

Immediately start monitoring the increase in absorbance at 405 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per minute to the concentration of p-nitrophenol released per minute using the molar extinction coefficient of p-nitrophenolate (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 7.5).[8]

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Neutrophil Elastase Activity Assay

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound (or a suitable p-nitroanilide substrate like MeOSuc-Ala-Ala-Pro-Val-pNA)

-

HEPES or Tris-HCl buffer (e.g., 0.1 M, pH 7.5) containing NaCl (e.g., 0.5 M)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Spectrophotometer or microplate reader

-

96-well microplate or quartz cuvettes

Procedure:

-

Prepare a stock solution of the substrate: Dissolve the substrate in DMSO to a concentration of 10-20 mM.

-

Prepare the working substrate solution: Dilute the stock solution in the assay buffer to the desired final concentration.

-

Prepare the enzyme solution: Reconstitute and dilute HNE in the assay buffer to the final working concentration.

-

Assay Setup:

-

Add the working substrate solution to the wells or cuvettes.

-

Pre-incubate at the assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the diluted HNE solution.

-

Monitor the absorbance at 405 nm at regular intervals.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear phase of the reaction.

-

Calculate the enzyme activity using the molar extinction coefficient of the released chromophore.

-

Mandatory Visualizations

Signaling Pathway: Neutrophil Elastase in Inflammation

Caption: Neutrophil elastase release and its role in inflammation.

Experimental Workflow: Protease Activity Assay

Caption: A typical workflow for a colorimetric protease assay.

Logical Relationship: Enzymatic Reaction Mechanism

Caption: Michaelis-Menten model of protease-substrate interaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetic anomalies in chymotryptic hydrolyses of p-nitrophenyl acetate and N-benzoyl-L-alanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

An In-Depth Technical Guide to the Hydrolysis of Z-Ile-ONp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-α-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester (Z-Ile-ONp). This chromogenic substrate is valuable for the characterization and kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases. This document details the underlying enzymatic mechanism, experimental protocols for activity assays, and relevant kinetic data for analogous substrates.

Core Concepts: The Enzymatic Hydrolysis of this compound

The hydrolysis of this compound is catalyzed by serine proteases, with α-chymotrypsin being a primary example. Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1][2] While isoleucine is not an aromatic amino acid, chymotrypsin also exhibits secondary hydrolytic activity towards other bulky hydrophobic residues.[3]

The reaction proceeds via the liberation of p-nitrophenol (or its anionic form, p-nitrophenolate, at alkaline pH), a yellow-colored compound that can be quantified spectrophotometrically.[2] This allows for a continuous and sensitive measurement of enzymatic activity.

The Catalytic Mechanism of Chymotrypsin

Chymotrypsin employs a "ping-pong" mechanism, specifically a covalent hydrolysis pathway, which occurs in two main stages.[1][2] This process is facilitated by a catalytic triad of amino acid residues in the enzyme's active site: Serine-195, Histidine-57, and Aspartate-102.

Stage 1: Acylation (Burst Phase)

-

Substrate Binding: The this compound substrate binds to the active site of chymotrypsin. The bulky isoleucine side chain fits into a hydrophobic pocket, positioning the ester bond for cleavage.[1]

-

Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the Serine-195 hydroxyl group, turning it into a potent nucleophile. This serine alkoxide attacks the carbonyl carbon of the this compound ester bond.[1][2]

-

Formation of the Tetrahedral Intermediate: This attack forms a short-lived, unstable tetrahedral intermediate.[4]

-

Release of p-Nitrophenol: The intermediate collapses, leading to the cleavage of the ester bond and the release of the p-nitrophenol leaving group. The Z-isoleucyl group remains covalently attached to the Serine-195 residue, forming an acyl-enzyme intermediate.[2]

Stage 2: Deacylation (Steady-State Phase)

-

Water Binding: A water molecule enters the active site.

-

Nucleophilic Attack by Water: The Histidine-57 residue, acting as a general base, deprotonates the water molecule, creating a hydroxide ion which then attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: This results in the formation of a second tetrahedral intermediate.

-

Release of the Product and Enzyme Regeneration: This intermediate collapses, releasing the N-α-Benzyloxycarbonyl-L-isoleucine product and regenerating the active enzyme, ready for another catalytic cycle.

Quantitative Data

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| N-acetyl-L-tryptophan p-nitrophenyl ester | 31 | 0.002 | 1.55 x 10⁷ | pH 7.9, 25°C |

| N-carbobenzoxy-DL-phenylalanine p-nitrophenyl ester | Not specified | Not specified | Not specified | Studied in DMSO |

| p-Nitrophenyl acetate | Not specified | Not specified | Not specified | pH 7.0, 25°C, in organic solvent-water mixtures |

| N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Trypsin) | 0.517 | Not specified | Not specified | pH dependent |

Note: The data presented is for analogous substrates and different enzymes in some cases, and reaction conditions may vary. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a typical chymotrypsin activity assay using a chromogenic substrate like this compound.

Reagents and Buffers

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8-8.0, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

-

Enzyme Solution: Bovine pancreatic α-chymotrypsin stock solution (e.g., 1 mg/mL) prepared in 1 mM HCl and diluted to the desired final concentration in the assay buffer.

-

Substrate Solution: this compound stock solution prepared in a water-miscible organic solvent such as DMSO or ethanol and diluted to the final desired concentration in the assay buffer.

-

Stopping Reagent (for endpoint assays): 1 M Sodium Carbonate (Na₂CO₃) or a specific chymotrypsin inhibitor.

Assay Procedure (Kinetic Assay)

-

Preparation: Set up a temperature-controlled spectrophotometer at 405-410 nm and equilibrate the instrument and all reagents to the desired assay temperature (e.g., 25°C or 37°C).

-

Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the assay buffer and the substrate solution.

-

Initiation: Start the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix thoroughly by gentle inversion.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period sufficient to obtain a linear rate of product formation.

-

Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of p-nitrophenol at pH > 7 is approximately 18,000 M⁻¹cm⁻¹ at 405 nm).

Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the this compound substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]total).

Visualizations

Catalytic Mechanism of Chymotrypsin

Caption: The ping-pong catalytic mechanism of chymotrypsin.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

References

Z-Ile-ONp Enzyme Specificity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic specificity of Z-Ile-ONp (Nα-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester). This substrate is a valuable tool for characterizing the activity of certain proteases, particularly those with a preference for cleaving peptide bonds C-terminal to large hydrophobic residues. This document details the primary enzymes known to hydrolyze this compound, presents available kinetic data, outlines comprehensive experimental protocols for its use in enzyme assays, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: Enzyme Specificity and Chromogenic Substrates

Enzyme specificity refers to the ability of an enzyme to select and act on a particular substrate from a variety of chemically similar compounds. This selectivity is crucial for the proper functioning of biological pathways.[1] Chromogenic substrates, such as this compound, are instrumental in studying enzyme kinetics. Upon enzymatic cleavage, these substrates release a colored compound, in this case, o-nitrophenol (ONp), which can be quantified spectrophotometrically to determine the rate of the enzymatic reaction.

The this compound substrate is designed to probe the S1 pocket of proteases, which is the primary determinant of substrate specificity. The isoleucine residue mimics a natural amino acid side chain, while the benzyloxycarbonyl (Z) group serves as an N-terminal protecting group. The o-nitrophenyl (ONp) group is an excellent leaving group that produces a measurable color change upon hydrolysis.

Primary Target Enzymes

Based on its structure, this compound is primarily a substrate for serine proteases with chymotrypsin-like activity. These enzymes possess a hydrophobic S1 binding pocket that accommodates large, non-polar amino acid residues like isoleucine. The two main classes of enzymes that exhibit this specificity are:

-

Chymotrypsin: A digestive serine protease that preferentially cleaves peptide bonds after large hydrophobic and aromatic amino acids such as tryptophan, tyrosine, phenylalanine, and leucine.[2] While its preference is for aromatic residues, it also demonstrates activity towards other bulky hydrophobic side chains.

-

The 20S Proteasome (Chymotrypsin-Like Activity): A key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. The 20S proteasome possesses multiple catalytic activities, including a chymotrypsin-like activity that cleaves after hydrophobic residues.[3][4]

Quantitative Data on Enzyme Specificity

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source(s) |

| Bovine α-Chymotrypsin | N-acetyl-L-tryptophan p-nitroanilide | - | - | 300 | [5] |

| Bovine α-Chymotrypsin | N-acetyl-L-phenylalaninamide | 29 | - | - | [6] |

| 20S Proteasome (Bovine) | Z-Gly-Gly-Leu-pNA | - | - | - | [7] |

Note: The kinetic constants can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition). The data presented here should be considered representative.

Experimental Protocols

Detailed methodologies for assaying chymotrypsin and proteasome activity using chromogenic substrates are provided below. These protocols can be adapted for the specific use of this compound.

Protocol 1: Spectrophotometric Assay of Chymotrypsin Activity

This protocol is adapted from standard procedures for measuring chymotrypsin activity using a p-nitroanilide substrate.[8][9]

Materials:

-

α-Chymotrypsin

-

This compound

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Calcium Chloride (CaCl₂)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock

-

Hydrochloric Acid (HCl)

-

Spectrophotometer or microplate reader

Reagent Preparation:

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer containing 20 mM CaCl₂. Adjust the pH to 8.0 with HCl.

-

Substrate Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to ensure stability. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.

Assay Procedure (96-well plate format):

-

Set the microplate reader to measure absorbance at 405-410 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).[8]

-

Prepare a working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1 - 1 mM).

-

To each well, add 180 µL of the working substrate solution.

-

Initiate the reaction by adding 20 µL of the diluted enzyme solution. For the blank, add 20 µL of assay buffer.

-

Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

Determine the initial rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

Calculation of Activity:

Enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [E])

Where:

-

ΔA/min is the rate of change in absorbance at 405 nm.

-

ε is the molar extinction coefficient of o-nitrophenol (typically ~10,000 M⁻¹cm⁻¹ at pH 8.0).

-

l is the path length of the light in the well (in cm).

-

[E] is the final concentration of the enzyme in mg/mL.

Protocol 2: Assay of 20S Proteasome Chymotrypsin-Like Activity

This protocol is based on established methods for measuring the chymotrypsin-like activity of the proteasome using fluorogenic or chromogenic substrates.[10][11][12]

Materials:

-

Purified 20S proteasome or cell lysate containing proteasomes

-

This compound or a fluorogenic equivalent (e.g., Suc-LLVY-AMC)

-

HEPES buffer (e.g., 20 mM HEPES, pH 8.0)

-

EDTA

-

ATP (for 26S proteasome assays)

-

Fluorometer or spectrophotometer

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 20 mM HEPES, 0.5 mM EDTA, pH 8.0. For 26S proteasome activity, this buffer may be supplemented with ATP.[12]

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.

-

Proteasome Preparation: If using purified proteasome, dilute to the desired concentration in assay buffer. If using cell lysates, prepare the lysate in a suitable lysis buffer and determine the protein concentration.

Assay Procedure (Fluorometric - adaptable for chromogenic):

-

Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen fluorophore (for AMC: Ex ~360-380 nm, Em ~460 nm).[11] For a chromogenic assay with this compound, set the spectrophotometer to 405-410 nm.

-

In a 96-well black plate (for fluorescence) or clear plate (for absorbance), add cell lysate or purified proteasome.

-

Prepare a working substrate solution by diluting the stock in assay buffer to the desired final concentration (e.g., 50-100 µM).

-

Initiate the reaction by adding the working substrate solution to each well.

-

Incubate at 37°C and measure the fluorescence or absorbance at regular intervals.

-

Determine the rate of substrate cleavage from the linear portion of the signal versus time plot.

Visualization of Pathways and Workflows

Signaling Pathways

Serine proteases, such as chymotrypsin, can act as signaling molecules by activating a family of G protein-coupled receptors known as Proteinase-Activated Receptors (PARs).[13] Activation of PARs occurs through proteolytic cleavage of their N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, leading to intracellular signaling cascades.[11][13]

Caption: Activation of a Proteinase-Activated Receptor (PAR) by a serine protease.

In the context of intestinal epithelial cells, serine proteases can modulate barrier function through signaling pathways that are independent of PARs and involve protein kinase Cζ (PKCζ).[14]

Caption: Serine protease signaling enhances intestinal epithelial barrier function.

Experimental Workflows

The general workflow for determining the kinetic parameters of an enzyme with this compound involves a series of spectrophotometric measurements at varying substrate concentrations.

Caption: Workflow for determining enzyme kinetic parameters.

A logical workflow for identifying an unknown enzyme that cleaves this compound would involve a series of screening and characterization steps.

References

- 1. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic activities of the 20 S proteasome, a multicatalytic proteinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ubpbio.com [ubpbio.com]

- 10. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 11. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Serine proteases decrease intestinal epithelial ion permeability by activation of protein kinase Czeta - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Proteolytic Activity: A Technical Guide to the Discovery and Characterization of Proteases Cleaving Z-Ile-ONp

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and characterize proteases capable of cleaving the chromogenic substrate N-α-Cbz-L-isoleucine-p-nitrophenyl ester (Z-Ile-ONp). This document outlines the core principles of protease activity assays, details specific experimental protocols, and presents quantitative data for relevant enzymes. The information herein is intended to equip researchers in academia and the pharmaceutical industry with the necessary knowledge to effectively screen for and analyze proteases with specificity towards isoleucine residues.

Introduction to Protease Discovery and this compound

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery and development. The identification of proteases with specific substrate specificities is a cornerstone of this research. Chromogenic substrates, such as this compound, are invaluable tools in this endeavor.

This compound is a synthetic peptide derivative that incorporates an isoleucine residue, a hydrophobic amino acid. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to a p-nitrophenyl (ONp) group. Upon enzymatic cleavage of the ester bond by a protease, p-nitrophenol (or its ionized form, p-nitrophenolate) is released. This product imparts a yellow color to the solution, which can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. Serine proteases, such as chymotrypsin and subtilisin, are known for their preference for cleaving peptide bonds following large hydrophobic residues and are therefore primary candidates for activity towards this compound.

Quantitative Analysis of Protease Activity

The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for characterizing its efficiency and affinity for a given substrate. While specific kinetic data for the cleavage of this compound is not extensively documented, data from analogous substrates provide valuable insights into the expected enzymatic behavior.

| Enzyme | Substrate | Km (mM) | Vmax (µmol·mL⁻¹·min⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹·s⁻¹) |

| Chymotrypsin-like Serine Protease from Thermoplasma volcanium[1] | N-succinyl-L-phenylalanine-p-nitroanilide | 2.2 | 0.045 | Not Reported | Not Reported |

| Subtilisin E (Wild-type) | N-succinyl-L-Alanine-L-Alanine-L-Proline-L-Phenylalanine-p-nitroanilide | 1.4 | Not Reported | 50 | 3.6 x 10⁴ |

| Subtilisin E (PC3 Variant) | N-succinyl-L-Alanine-L-Alanine-L-Proline-L-Phenylalanine-p-nitroanilide | 0.2 | Not Reported | 950 | 4.8 x 10⁶ |

Note: The data for Subtilisin E was obtained in 40% DMF. The PC3 variant demonstrates significantly improved catalytic efficiency.

Experimental Protocols

General Spectrophotometric Assay for Protease Activity using this compound

This protocol outlines a continuous spectrophotometric assay to measure the activity of proteases that cleave this compound. The release of p-nitrophenolate is monitored by measuring the increase in absorbance at 405 nm.

Materials:

-

This compound (N-α-Cbz-L-isoleucine-p-nitrophenyl ester)

-

Protease of interest (e.g., chymotrypsin, subtilisin, or unknown sample)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified protease or the experimental sample in the assay buffer. The optimal concentration will need to be determined empirically but should be in a range that provides a linear rate of substrate hydrolysis over the measurement period. Keep the enzyme solution on ice.

-

Assay Buffer: Prepare the desired assay buffer and bring it to the assay temperature (e.g., 25°C or 37°C).

-

-

Assay Setup:

-

In a 96-well microplate or a cuvette, add the appropriate volume of assay buffer.

-

Add the desired volume of the substrate stock solution to achieve the final desired concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

Include a blank control containing the assay buffer and substrate but no enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Pre-incubate the plate or cuvette at the desired temperature for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to the wells or cuvette.

-

Immediately start monitoring the increase in absorbance at 405 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/minute) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate at 405 nm (approximately 10,000 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.

-

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constants, the assay described in section 3.1 is performed with varying concentrations of the this compound substrate.

Procedure:

-

Follow the general assay protocol, but prepare a series of substrate concentrations ranging from approximately 0.1 x Km to 10 x Km. A preliminary experiment may be necessary to estimate the approximate Km value.

-

Measure the initial velocity (v0) for each substrate concentration.

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of proteases that cleave this compound.

References

Core Topic: Preliminary Studies with Z-Ile-ONp in Enzymatic Peptide Synthesis

This technical guide provides an in-depth analysis of the preliminary studies involving N-α-[(benzyloxy)carbonyl]-L-Isoleucine-p-nitrophenyl ester (Z-Ile-ONp), focusing on its application in the enzymatic synthesis of the antimicrobial dipeptide precursor, N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ). The information presented is targeted towards researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary studies on the enzymatic synthesis of Z-IQ using this compound as an acyl donor.

Table 1: Solubility and Partition Coefficient of this compound

| Parameter | Value | Conditions |

| Solubility | 0.318 mM | 50% (v/v) ethyl acetate in 0.1 M Tris–HCl buffer pH 8, 40°C, 200 rpm |

| Partition Coefficient (P) | 4.30 | Biphasic system of 50% (v/v) ethyl acetate and 0.1 M Tris–HCl buffer pH 8 |

Table 2: Kinetic Parameters of Granulosain I

| Parameter | Value | Substrate |

| Km | 0.6158 mM | This compound |

Table 3: Reaction Conditions for Z-IQ Synthesis

| Component | Concentration |

| This compound (Acyl Donor) | 0.392 mM |

| L-Glutamine (Gln-OH) (Nucleophile) | 3.180 mM |

| Soluble Granulosain | 2.47 mg/mL |

| Enzyme Activity | 32.49 ± 0.186 IU/mg |

| 2-mercaptoethanol | 20 mM |

| Triethyl ammonium (TEA) | 0.392 mM |

Experimental Protocols

1. Determination of this compound Solubility and Partition Coefficient

This protocol outlines the procedure to determine the solubility and partition coefficient of this compound in the reaction medium.

-

Materials: this compound, Ethyl acetate, 0.1 M Tris–HCl buffer (pH 8).

-

Equipment: Shaking Incubator (e.g., GFL Shaking Incubator Orbital Motion, Model 3031, Germany).

-

Procedure:

-

Prepare a biphasic system consisting of 50% (v/v) ethyl acetate in 0.1 M Tris–HCl buffer (pH 8).

-

Add an excess of this compound to the biphasic system.

-

Incubate the mixture at 40°C with orbital shaking at 200 rpm to ensure saturation.

-

After reaching equilibrium, separate the organic and aqueous phases.

-

Determine the concentration of this compound in the ethyl acetate phase to establish its solubility.

-

Determine the concentration of this compound in the aqueous phase.

-

Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the organic phase to its concentration in the aqueous phase.

-

2. Enzymatic Synthesis of Z-IQ Peptide (Kinetic Control)

This protocol details the enzymatic synthesis of the Z-IQ peptide under kinetic control using granulosain.

-

Materials: this compound, L-Glutamine (Gln-OH), Soluble granulosain extract, 0.1 M Tris–HCl buffer (pH 8), Ethyl acetate, 2-mercaptoethanol, Triethyl ammonium (TEA).

-

Equipment: Shaking Incubator.

-

Procedure:

-

Prepare the reaction medium consisting of a biphasic system of 50% (v/v) ethyl acetate in 0.1 M Tris–HCl buffer (pH 8).

-

Add the following components to the reaction mixture to the final concentrations listed in Table 3:

-

This compound (0.392 mM)

-

L-Glutamine (3.180 mM)

-

Soluble granulosain (2.47 mg/mL)

-

2-mercaptoethanol (20 mM)

-

Triethyl ammonium (TEA) (0.392 mM)

-

-

Incubate the reaction mixture at 40°C with agitation.

-

Monitor the progress of the reaction by measuring the formation of the Z-IQ peptide over time using a suitable analytical method (e.g., HPLC).

-

3. Enzymatic Synthesis of Z-IQ Peptide (Thermodynamic Control - for comparison)

For comparative purposes, a synthesis reaction under thermodynamic control was also performed.

-

Materials: N-α-[(benzyloxy)carbonyl]-L-Isoleucine (Z-Ile-OH), L-Glutamine (Gln-OH), Soluble granulosain extract, 0.1 M Tris–HCl buffer (pH 8), Ethyl acetate, 2-mercaptoethanol, Triethyl ammonium (TEA).

-

Procedure:

-

The reaction is set up under the same conditions as the kinetically controlled synthesis.

-

However, this compound is replaced with 0.392 mM N-α-[(benzyloxy)carbonyl]-L-Isoleucine (Z-Ile-OH) as the acyl donor.

-

Visualizations

Experimental Workflow for Z-IQ Synthesis

Caption: Workflow for the enzymatic synthesis of Z-IQ peptide.

Logical Relationship of Components in Kinetically Controlled Synthesis

Caption: Component relationships in Z-IQ synthesis.

Methodological & Application

Application Note: Z-Ile-ONp Protease Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, playing crucial roles in numerous physiological and pathological processes. The accurate measurement of protease activity is fundamental to understanding their function and for the development of therapeutic inhibitors. This application note describes a detailed protocol for a protease assay using the chromogenic substrate Nα-Carbobenzoxy-L-isoleucine p-nitrophenyl ester (Z-Ile-ONp). This substrate is particularly useful for assaying chymotrypsin and other chymotrypsin-like serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues like isoleucine.[1]

The assay is based on the enzymatic hydrolysis of this compound, which releases the yellow chromophore p-nitrophenol (pNP). The rate of pNP formation is directly proportional to the protease activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[2][3] This method provides a simple, continuous, and sensitive means to determine protease kinetics and to screen for potential inhibitors.

Principle of the Assay

The this compound protease assay relies on the enzymatic cleavage of the ester bond between the L-isoleucine residue and the p-nitrophenol group. Upon hydrolysis by a protease, the colorless substrate is converted into Nα-Carbobenzoxy-L-isoleucine and p-nitrophenol. The released p-nitrophenol is yellow under the typical alkaline conditions of the assay buffer and exhibits a strong absorbance at 405-410 nm. The initial rate of the increase in absorbance is directly proportional to the concentration of the active protease in the sample.

Data Presentation

Table 1: Representative Kinetic Parameters for Chymotrypsin with a Hydrophobic P1 Substrate

The following table provides representative Michaelis-Menten constants for bovine α-chymotrypsin with a substrate containing a hydrophobic residue at the P1 position, analogous to this compound. These values are illustrative and can vary based on specific experimental conditions.

| Parameter | Value | Conditions | Reference |

| K_m_ (app) | 1.33 mM | pH 7.0, 55°C | [4] |

| k_cat_ | 31.46 s⁻¹ | pH 7.0, 55°C | [4] |

| k_cat_/K_m_ | 2.37 x 10⁴ M⁻¹s⁻¹ | pH 7.0, 55°C | [4] |

Table 2: Optimal Assay Conditions for Chymotrypsin-like Proteases

This table summarizes the generally accepted optimal conditions for assays involving chymotrypsin and similar proteases using p-nitroanilide or related substrates.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 7.5 - 9.0 | Activity is significantly reduced below pH 6. | [5][6] |

| Temperature | 25 - 50 °C | Higher temperatures can lead to enzyme instability. 37°C is a common compromise. | [5][7] |

| Buffer System | Tris-HCl | A common buffer system for maintaining a stable pH in the optimal range. | [5] |

| Calcium Chloride (CaCl₂) | 10 - 20 mM | Often included as it can stabilize the chymotrypsin enzyme. | [8] |

| Organic Solvent | 1-5% DMSO or DMF | Required to dissolve the hydrophobic p-nitroanilide substrate. | [9] |

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified chymotrypsin or a sample containing chymotrypsin-like activity.

-

Substrate: Nα-Carbobenzoxy-L-isoleucine p-nitrophenyl ester (this compound).

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.[8]

-

Substrate Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Enzyme Dilution Buffer: 1 mM HCl.[3]

-

Instrumentation: UV/Visible spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

-

Consumables: 96-well microplates (clear, flat-bottom) or quartz cuvettes.

Preparation of Reagents

-

Assay Buffer (100 mM Tris-HCl, pH 8.0, 20 mM CaCl₂):

-

Dissolve 12.11 g of Tris base in approximately 800 mL of deionized water.

-

Add 2.94 g of CaCl₂ dihydrate.

-

Adjust the pH to 8.0 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM this compound):

-

Dissolve the appropriate amount of this compound in DMSO or DMF to achieve a final concentration of 10 mM.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Enzyme Stock Solution:

-

Prepare a concentrated stock solution of the protease in cold 1 mM HCl to maintain stability.[3]

-

The final concentration will depend on the specific activity of the enzyme preparation.

-

Assay Procedure (96-well plate format)

-

Prepare Working Solutions:

-

Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh daily.

-

Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution in Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course. A preliminary experiment is recommended to determine the optimal enzyme concentration.

-

-

Assay Setup:

-

Add 180 µL of the Working Substrate Solution to each well of a 96-well microplate.

-

Include wells for a blank control (180 µL of Working Substrate Solution and 20 µL of Assay Buffer without enzyme).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Add 20 µL of the Working Enzyme Solution to each well to initiate the reaction.

-

For the blank wells, add 20 µL of Assay Buffer.

-

-

Data Acquisition:

-

Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader.

-

Take readings every 30-60 seconds for a period of 10-30 minutes. Ensure the reaction rate is linear during the measurement period.

-

Data Analysis

-

Calculate the Rate of Reaction (ΔA₄₀₅/min):

-

For each sample, plot absorbance at 405 nm versus time.

-

Determine the slope of the linear portion of the curve. This represents the initial rate of the reaction (ΔA₄₀₅/min).

-

Subtract the rate of the blank control from the rate of each sample to correct for any non-enzymatic hydrolysis of the substrate.

-

-

Calculate Protease Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of p-nitrophenol production.

-

The molar extinction coefficient (ε) for p-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.

-

The path length (l) for a standard 96-well plate with a 200 µL volume is typically around 0.5 cm, but should be determined for the specific plate and reader used.

Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × (Total Reaction Volume / Enzyme Volume) × 1000

-

Visualizations

Caption: Experimental workflow for the this compound protease assay.